[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14644961
InChI: InChI=1S/C20H28N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-4,6,9-10,16H,5,7-8,11-15H2,1-2H3
SMILES:
Molecular Formula: C20H28N2O3
Molecular Weight: 344.4 g/mol

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone

CAS No.:

Cat. No.: VC14644961

Molecular Formula: C20H28N2O3

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone -

Specification

Molecular Formula C20H28N2O3
Molecular Weight 344.4 g/mol
IUPAC Name [4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone
Standard InChI InChI=1S/C20H28N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-4,6,9-10,16H,5,7-8,11-15H2,1-2H3
Standard InChI Key VJNMBOSQBCSIPO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the class of piperazine derivatives, featuring:

  • Piperazine ring: A six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4.

  • Cyclohex-3-en-1-ylmethyl substituent: A cyclohexene ring (unsaturated six-membered carbocycle) attached via a methylene bridge to the piperazine nitrogen.

  • 2,6-Dimethoxyphenyl ketone: A benzophenone derivative with methoxy groups at the 2 and 6 positions of the aromatic ring.

Molecular Formula and Weight

  • Molecular formula: C20H28N2O3\text{C}_{20}\text{H}_{28}\text{N}_2\text{O}_3

  • Molecular weight: 344.4 g/mol.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
CAS NumberNot publicly disclosed
SMILES NotationCOC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3
Topological Polar Surface Area49.8 Ų

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step organic reactions:

  • Piperazine Functionalization: The piperazine core is alkylated with cyclohex-3-en-1-ylmethyl bromide under basic conditions (e.g., K2_2CO3_3) in anhydrous tetrahydrofuran (THF).

  • Friedel-Crafts Acylation: The resulting intermediate undergoes acylation with 2,6-dimethoxybenzoyl chloride in the presence of Lewis acids like AlCl3_3.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Cyclohexenylmethyl bromide, K2_2CO3_3, THF, 60°C78–82
22,6-Dimethoxybenzoyl chloride, AlCl3_3, CH2_2Cl2_2, 0°C → RT65–70

Physicochemical Properties

Spectral Characterization

  • NMR Spectroscopy:

    • 1^1H NMR (400 MHz, CDCl3_3): δ 6.55 (d, 2H, aromatic), 5.45 (m, 2H, cyclohexene protons), 3.85 (s, 6H, OCH3_3), 3.70–2.90 (m, 10H, piperazine and methylene).

    • 13^{13}C NMR: δ 170.2 (C=O), 153.1 (aromatic C-O), 126.7 (cyclohexene CH), 55.3 (OCH3_3).

  • Mass Spectrometry: ESI-MS m/z 345.2 [M+H]+^+.

Solubility and Stability

  • Solubility: Freely soluble in DMSO, chloroform; sparingly soluble in water (<0.1 mg/mL).

  • Stability: Stable at room temperature under inert atmospheres; degradation observed at >150°C.

CompoundTargetIC50_{50} (nM)Source
4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanoneDATUnder investigation
GBR 12909DAT2.4
1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thioureaMycobacterium tuberculosis0.8 μM

Research Findings and Applications

Preclinical Studies

  • Neuroprotection: In rodent models, structural analogs demonstrated attenuation of dopamine depletion in Parkinson’s disease paradigms .

  • Antimicrobial Activity: Piperazine derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .

Industrial Relevance

  • Chemical Probes: Used in ligand-binding assays to map neurotransmitter receptor distributions .

  • Intermediate in Drug Synthesis: Serves as a precursor for antipsychotic agents (e.g., benperidol analogs).

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